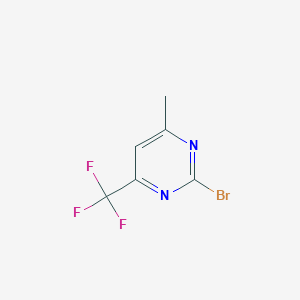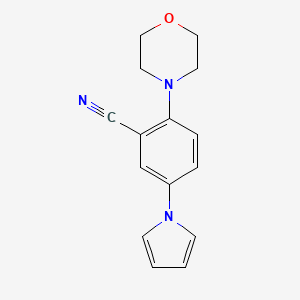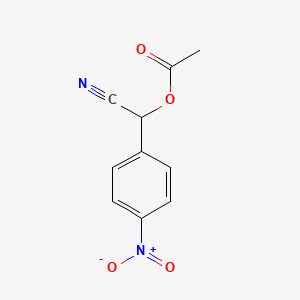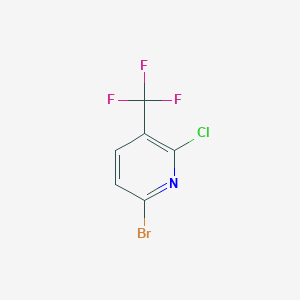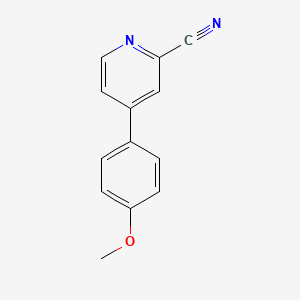
4-(4-Methoxyphenyl)picolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxyphenyl)picolinonitrile is an organic compound characterized by a picolinonitrile core substituted with a 4-methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)picolinonitrile typically involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage. This process is catalyzed by gold(I) under mild reaction conditions, allowing for a stepwise and one-pot synthesis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of efficient catalytic systems and optimized reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions: 4-(4-Methoxyphenyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitrile groups to amines.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and alkyl halides (e.g., CH₃I).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-(4-methoxyphenyl)picolinic acid, while reduction can produce 4-(4-methoxyphenyl)picolinamines .
科学研究应用
4-(4-Methoxyphenyl)picolinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and ligands for metal complexes.
Biology: It is used in the development of fluorescent probes and sensors for biological imaging.
Industry: It is utilized in the production of advanced materials with specific photophysical properties.
作用机制
The mechanism of action of 4-(4-Methoxyphenyl)picolinonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a ligand for metal ions, modulating their activity and influencing various biochemical processes. Additionally, its structural features allow it to participate in electron transfer reactions, contributing to its photophysical properties .
相似化合物的比较
4-(4-Methoxyphenyl)picolinonitrile can be compared with other similar compounds, such as:
3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar picolinonitrile core but differ in their substituents, leading to variations in their chemical reactivity and applications.
Schiff bases derived from 6-formyl-3-(4-methoxyphenyl)picolinonitrile: These compounds exhibit unique photophysical properties and are used as ligands in metal complexes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and photophysical properties, making it valuable for various applications.
属性
分子式 |
C13H10N2O |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c1-16-13-4-2-10(3-5-13)11-6-7-15-12(8-11)9-14/h2-8H,1H3 |
InChI 键 |
KCOJXPUJJHUIDU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



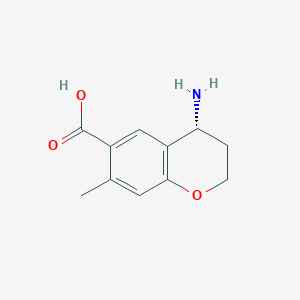
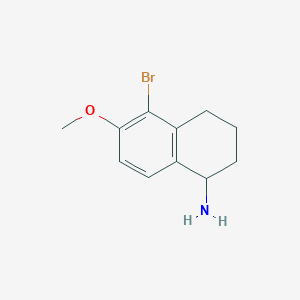
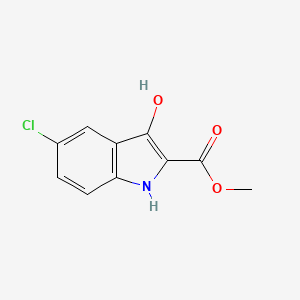
![5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole](/img/structure/B12972371.png)
![(E)-1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-chloropropyl)methanimine](/img/structure/B12972374.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12972380.png)
![4-Chloro-1-methylimidazo[1,5-a]quinoxaline](/img/structure/B12972382.png)
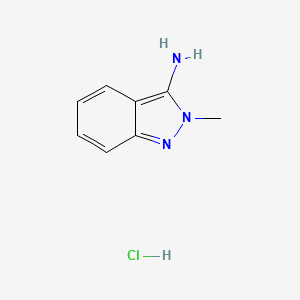
![2,6-dichloro-3H-imidazo[4,5-c]pyridine](/img/structure/B12972395.png)
